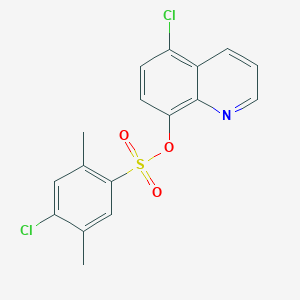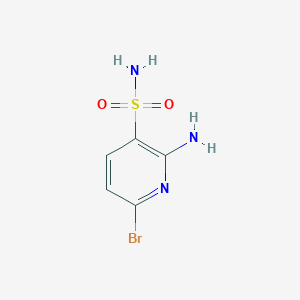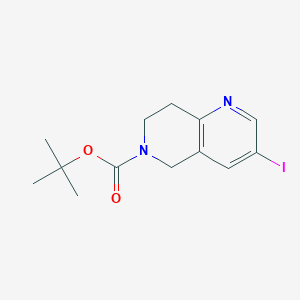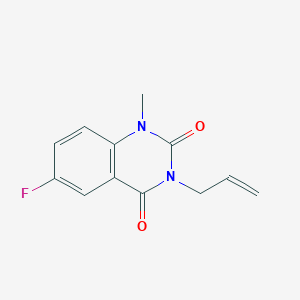
5-Chloroquinolin-8-yl 4-chloro-2,5-dimethylbenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloroquinolin-8-yl 4-chloro-2,5-dimethylbenzene-1-sulfonate is a chemical compound with the molecular formula C17H13Cl2NO3S and a molecular weight of 382.26 . It is not intended for human or veterinary use, but for research purposes only.
Synthesis Analysis
While specific synthesis methods for 5-Chloroquinolin-8-yl 4-chloro-2,5-dimethylbenzene-1-sulfonate are not available, related compounds have been synthesized through various methods. For instance, the esterification of 5-chloro-8-hydroxyquinoline has been investigated under Steglich conditions, which provided an efficient and mild pathway . The reaction involved O-acylation of 5-chloro-8-hydroxyquinoline with different acylating counterparts. Among the various catalysts used, N,N-dimethylpyridin-4-amine (DMAP) in the presence of N,N′-dicyclohexyl carbodiimide (DCC) displayed a plausible synthetic approach .Molecular Structure Analysis
The molecular structure of related compounds has been characterized through NMR, IR, and MS spectral data . In a study of a related compound, the central ester fragment was found to be almost planar, and it made dihedral angles with quinoline and phenyl rings . The structure showed C–H…X (X = halogen) non-classical hydrogen bonds .Chemical Reactions Analysis
The chemical reactions involving 5-chloroquinolin-8-yl compounds have been studied. For example, the O-acylation of 5-chloro-8-hydroxyquinoline with different acylating counterparts has been investigated . The reaction proceeded under Steglich conditions, providing an efficient and mild pathway .Applications De Recherche Scientifique
Vicarious Nucleophilic Substitution
One study discusses the vicarious nucleophilic substitution reactions of nitroquinolines, where chloromethyl phenyl sulfone and other substituents react with nitroquinoline derivatives, potentially including structures similar to "5-Chloroquinolin-8-yl 4-chloro-2,5-dimethylbenzene-1-sulfonate." Such reactions are fundamental in organic chemistry for modifying chemical structures, potentially leading to new compounds with varied biological activities (Mąkosza et al., 1986).
Synthesis and Antimicrobial Activities
Another area of research involves the synthesis of sulfonohydrazide-substituted hydroxyquinoline derivatives and their antimicrobial properties. This includes the creation of bi-dentate ligands that show significant increases in antimicrobial and antifungal activities, suggesting potential pharmaceutical applications (Dixit et al., 2010).
Anticancer Activity
Research into platinum(II) complexes with hydroxyquinoline derivatives, including those similar to the compound , has shown promising anticancer potential. These complexes have been tested for cytotoxicity against various carcinoma cell lines, indicating their potential use in cancer treatment (Živković et al., 2018).
Crystal Structure Analysis
Studies also extend to the crystallographic analysis of compounds, providing insights into the molecular structure and interactions of sulfonate derivatives. This includes the analysis of solvent interactions, molecular conformations, and hydrogen bonding, which are crucial for understanding the physical and chemical properties of these compounds (Celik et al., 2015).
Fluorescence-Based Applications
Research on ratiometric fluorescent thermometers with significant Stokes shifts suggests the application of quinoline derivatives in temperature sensing, leveraging the unusual intensification of fluorescence with temperature increase (Chemical communications, 2014).
Propriétés
IUPAC Name |
(5-chloroquinolin-8-yl) 4-chloro-2,5-dimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO3S/c1-10-9-16(11(2)8-14(10)19)24(21,22)23-15-6-5-13(18)12-4-3-7-20-17(12)15/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYUASOWOOINPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloroquinolin-8-yl 4-chloro-2,5-dimethylbenzene-1-sulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[(cyanoacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2598223.png)
![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2598224.png)

![8-(4-fluorophenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2598226.png)


![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2598231.png)
![2-[(Pyrrolidine-1-carbonyl)amino]acetic acid](/img/structure/B2598232.png)
![6-Methyl-2-[2-oxo-2-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]ethyl]pyridazin-3-one](/img/structure/B2598237.png)
![Ethyl 2-[(7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)oxy]acetate](/img/structure/B2598239.png)
![4'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2598240.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide](/img/structure/B2598245.png)
